molecular formula C13H16ClN B13456976 3-Benzyl-1-ethynylcyclobutan-1-amine hydrochloride

3-Benzyl-1-ethynylcyclobutan-1-amine hydrochloride

Cat. No.: B13456976
M. Wt: 221.72 g/mol
InChI Key: ANVLOVSHLJQUQJ-UHFFFAOYSA-N
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Description

3-Benzyl-1-ethynylcyclobutan-1-amine hydrochloride is a chemical compound with a unique structure that includes a benzyl group, an ethynyl group, and a cyclobutanamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-ethynylcyclobutan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclobutanone with benzyl bromide, followed by the introduction of an ethynyl group through a Sonogashira coupling reaction. The final step involves the conversion of the amine to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Sonogashira coupling and efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-ethynylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of 3-methyl-1-ethynylcyclobutan-1-amine.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Benzyl-1-ethynylcyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-ethynylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethynylcyclobutan-1-amine hydrochloride
  • 3-Benzylcyclobutan-1-amine hydrochloride
  • 1-Ethynylcyclobutan-1-amine hydrochloride

Uniqueness

3-Benzyl-1-ethynylcyclobutan-1-amine hydrochloride is unique due to the presence of both benzyl and ethynyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields of research.

Properties

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

3-benzyl-1-ethynylcyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C13H15N.ClH/c1-2-13(14)9-12(10-13)8-11-6-4-3-5-7-11;/h1,3-7,12H,8-10,14H2;1H

InChI Key

ANVLOVSHLJQUQJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CC(C1)CC2=CC=CC=C2)N.Cl

Origin of Product

United States

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